molecular formula C20H26ClNOS B1212960 Thiphenamil hydrochloride CAS No. 548-68-5

Thiphenamil hydrochloride

Cat. No.: B1212960
CAS No.: 548-68-5
M. Wt: 363.9 g/mol
InChI Key: MZWKCFGWAWRHDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiphenamil hydrochloride is synthesized in a two-step process. The first step involves the reaction of diphenylacetyl chloride with ethylene sulfide to form 2-(chloroethyl)diphenylthioacetate. This intermediate is then treated with diethylamine to produce 2-(diethylaminoethyl)diphenylthioacetate hydrochloride .

Industrial Production Methods: The synthesis is carried out under mild conditions, making it simpler than other known methods. The process involves the use of ethylene sulfide, which is prepared from ethylene carbonate and potassium thiocyanate . The final product is obtained by dissolving the intermediate in diethylamine and allowing the mixture to stand at room temperature for several days .

Chemical Reactions Analysis

Types of Reactions: Thiphenamil hydrochloride undergoes various chemical reactions, including substitution and reduction reactions. It is known to inhibit extracellular calcium influx and the release or storage of intracellular calcium .

Common Reagents and Conditions: The synthesis involves reagents such as diphenylacetyl chloride, ethylene sulfide, and diethylamine. The reactions are typically carried out at room temperature under nitrogen atmosphere to prevent polymerization of ethylene sulfide .

Major Products Formed: The primary product formed is 2-(diethylaminoethyl)diphenylthioacetate hydrochloride, which is obtained as a white, crystalline solid .

Mechanism of Action

Thiphenamil hydrochloride exerts its effects by inhibiting the contraction of smooth muscles. It achieves this by blocking the influx of extracellular calcium and inhibiting the release or storage of intracellular calcium . This mechanism makes it effective in reducing muscle spasms and contractions.

Comparison with Similar Compounds

Uniqueness: Thiphenamil hydrochloride is unique due to its dual action as an antispasmodic and local anesthetic. Its ability to inhibit both extracellular and intracellular calcium influx sets it apart from other similar compounds .

Properties

IUPAC Name

S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NOS.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWKCFGWAWRHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-99-5 (Parent)
Record name Thiphenamil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30203284
Record name Thiphenamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-68-5
Record name Benzeneethanethioic acid, α-phenyl-, S-[2-(diethylamino)ethyl] ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiphenamil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiphenamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-(diethylamino)ethyl] α-phenylbenzeneethanethioate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIPHENAMIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OQ4SP44R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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